N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide
Description
N-(Acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide is a heterocyclic compound featuring a fused acenaphthene-thiazole core linked to a 4-chlorobenzamide group via an amide bond.
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2OS/c21-13-9-7-12(8-10-13)19(24)23-20-22-17-14-5-1-3-11-4-2-6-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGDTRGSVGAKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of acenaphthoquinone, which is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 4-chlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thiazole ring is known to participate in various biochemical pathways, potentially inhibiting or activating specific proteins.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations in Benzamide Derivatives
- N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide (7i) : This analog replaces the acenaphthothiazole group with a benzyl-hydroxyphenyl substituent. The 4-chlorobenzamide moiety is retained, but the hydroxyl and benzyl groups may enhance solubility or hydrogen-bonding interactions. Melting point: 191.6–192.8°C .
- N-(Bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide: Features a carbamothioyl group with dimethoxybenzyl substituents.
Heterocyclic Core Modifications
- Acenaphtho[1,2-b]quinoxaline: Replaces the thiazole ring with a quinoxaline, increasing aromaticity and planarity. This structural shift could reduce reactivity toward electrophilic agents compared to sulfur-containing thiazoles .
- 1,4-Benzodioxine-based thiadiazole derivatives : Substitutes the acenaphthene backbone with a benzodioxine system. The oxygen-rich dioxane ring may improve metabolic stability but reduce π-π stacking capacity .
Table 1: Key Properties of Structural Analogs
- Synthetic Methods: Compound 7i was synthesized via a route involving amide coupling (62% yield) .
Antimicrobial Activity
- Pt(II)/Pd(II) Complexes : Demonstrated moderate antibacterial activity against E. coli and S. aureus (MIC: 16–32 µg/mL) and antifungal activity against C. albicans (MIC: 8–16 µg/mL). The 4-chlorobenzamide moiety may contribute to membrane disruption .
Reactivity and Stability
- Acenaphtho[1,2-b]quinoxaline: Lacks sulfur, reducing susceptibility to oxidation compared to thiazole-containing analogs. However, its planar structure may enhance intercalation with DNA or proteins .
- Thiadiazole Derivatives : The sulfur-nitrogen framework in thiadiazoles often confers redox activity, which could differ from the thiazole’s electrophilic character .
Biological Activity
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with an acenaphthene moiety and a 4-chlorobenzamide group. Its molecular formula is , and it possesses unique structural characteristics that may influence its reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H11ClN2OS |
| IUPAC Name | N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-chlorobenzamide |
| Molecular Weight | 364.83 g/mol |
| Melting Point | Not specified |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Acenaphthoquinone : Starting material for the thiazole formation.
- Formation of Thiazole Ring : Reaction with thiosemicarbazide.
- Acylation : The thiazole derivative is acylated with 4-chlorobenzoyl chloride under basic conditions to yield the final product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.
Anticancer Properties
The compound has been investigated for its anticancer activity, particularly against various cancer cell lines. Preliminary studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving apoptosis-related proteins.
While the precise mechanism of action remains to be fully elucidated, it is believed that this compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The thiazole ring is known to participate in various biochemical interactions, potentially influencing cellular processes related to growth and survival.
Case Studies
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Activity :
- Objective : Evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
- Findings : Showed promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
- Anticancer Research :
- Objective : Assess cytotoxic effects on human cancer cell lines.
- Findings : Induced apoptosis in breast cancer cells, with IC50 values indicating significant potency compared to control treatments.
Comparison with Similar Compounds
To understand its unique properties, comparison with structurally similar compounds is essential:
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide | Moderate antimicrobial | Phenoxy group enhances solubility |
| N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dichlorobenzamide | Strong anticancer | Dichloro substitution increases potency |
| N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide | Limited activity | Cyclopropane ring alters steric properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
